molecular formula C7H15NS B1378480 3-(Methylsulfanyl)azepane CAS No. 1423031-54-2

3-(Methylsulfanyl)azepane

Cat. No.: B1378480
CAS No.: 1423031-54-2
M. Wt: 145.27 g/mol
InChI Key: PIXHJJIKSFFOEF-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)azepane: is a seven-membered heterocyclic compound containing a nitrogen atom and a methylsulfanyl group attached to the third carbon of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)azepane typically involves the cyclization of linear precursors followed by functional group modifications. One common method is the ring-closing metathesis of a suitable diene precursor, followed by reduction to yield the azepane ring. Another approach involves the Beckmann rearrangement of functionalized piperidones to form the azepane structure .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis starting from readily available starting materials. The process often includes steps such as cyclization, functional group protection and deprotection, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form saturated derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated azepane derivatives.

    Substitution: N-alkyl or N-acyl azepane derivatives.

Scientific Research Applications

3-(Methylsulfanyl)azepane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor or modulator of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azepane: A seven-membered ring containing a nitrogen atom.

    Oxepane: A seven-membered ring containing an oxygen atom.

    Thiepane: A seven-membered ring containing a sulfur atom.

    Silepane: A seven-membered ring containing a silicon atom.

    Phosphepane: A seven-membered ring containing a phosphorus atom.

Uniqueness

3-(Methylsulfanyl)azepane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methylsulfanylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHJJIKSFFOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfanyl)azepane
Reactant of Route 2
3-(Methylsulfanyl)azepane
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3-(Methylsulfanyl)azepane
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3-(Methylsulfanyl)azepane
Reactant of Route 5
3-(Methylsulfanyl)azepane
Reactant of Route 6
3-(Methylsulfanyl)azepane

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